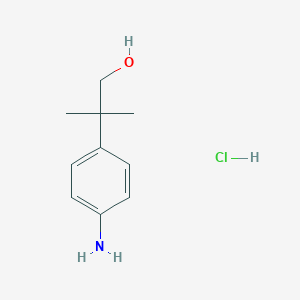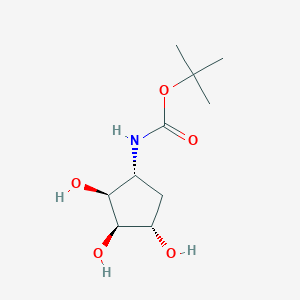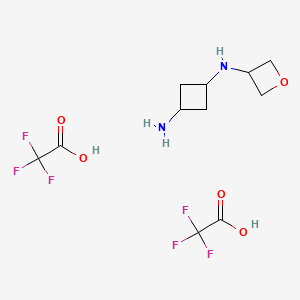
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride typically involves the reaction of 4-aminophenyl with 2-methylpropan-1-ol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be performed using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, hydrazine hydrate, and sodium hydroxide. The reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an antimicrobial or antitumor agent.
Industry: It is utilized in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Amino-3-methylphenyl)benzothiazole
- 4-Aminophenyl disulfide
Uniqueness
Compared to similar compounds, 2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties. Its specific functional groups and molecular configuration make it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H |
Clave InChI |
JIDJLGGHSOICJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)

![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)


![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)

